2-Methoxy-d3 17β-Estradiol
Description
Properties
Molecular Formula |
C₁₉H₂₃D₃O₃ |
|---|---|
Molecular Weight |
305.43 |
Synonyms |
(17β)-2-Methoxy-d3-estra-1,3,5(10)-triene-3,17-diol; 2-Hydroxyestradiol 2-Methyl-d3 Ether; 2-Methoxy-d3-estra-1,3,5(10)-triene-3,17β-diol; 2-Methoxy-d3-estradiol; NSC 659853-d3; Panzem-d3; |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Tracing of 2 Methoxyestradiol and Its Deuterated Analogues
Enzymatic Pathways in 2-Methoxyestradiol (B1684026) Formation
2-Methoxyestradiol (2-ME), a natural metabolite of 17β-estradiol (E2), is synthesized through a two-step enzymatic process. aacrjournals.orgusz.ch This pathway begins with the hydroxylation of estradiol (B170435), followed by the methylation of the resulting catechol estrogen. aacrjournals.orgusz.ch
The initial and pivotal step in the formation of 2-methoxyestradiol is the hydroxylation of estradiol, primarily at the C2 position, to form 2-hydroxyestradiol (B1664083) (2-OHE2). uchile.clnih.gov This reaction is catalyzed by a group of enzymes known as cytochrome P450 (CYP). nih.govwikipedia.org Several CYP isoforms are involved in this process, with their activity varying between tissues.
In the liver, the main enzymes responsible for the 2-hydroxylation of estradiol are CYP1A2 and CYP3A4. wikipedia.orgacs.orgresearchgate.net Extrahepatic tissues, such as the breast, uterus, and placenta, also exhibit estradiol hydroxylation, which is predominantly mediated by CYP1A1 and to a lesser extent, CYP1B1. wikipedia.orgresearchgate.net While CYP1B1 primarily catalyzes the 4-hydroxylation of estradiol, it can also contribute to 2-hydroxylation. nih.govnih.gov The expression of these enzymes can be influenced by various factors, including genetic polymorphisms and exposure to certain compounds. nih.govoup.com For instance, the expression of CYP1A1 and CYP1B1 in breast cancer cells has been shown to be dependent on cell-specific factors and estrogen receptor status. oup.com
The catalytic efficiency of these enzymes varies. For example, in yeast microsomes expressing human P450 1B1, the enzyme catalyzed both 2- and 4-hydroxylation of E2 with Km values of 0.78 µM and 0.71 µM, respectively. nih.govnih.gov Studies with cDNA-expressed human P450 enzymes have shown that CYP1A2 is highly active in catalyzing both 2- and 4-hydroxylations of estradiol. acs.orgresearchgate.net
Table 1: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation
| Enzyme | Primary Location(s) | Primary Reaction | Reference |
|---|---|---|---|
| CYP1A1 | Extrahepatic tissues (e.g., breast, uterus) | 2-hydroxylation of estradiol | wikipedia.orgresearchgate.net |
| CYP1A2 | Liver | 2-hydroxylation of estradiol | wikipedia.orgacs.orgresearchgate.net |
| CYP1B1 | Estrogen target tissues (e.g., mammary, ovary) | Primarily 4-hydroxylation, also 2-hydroxylation of estradiol | researchgate.netnih.govnih.gov |
| CYP3A4 | Liver | 2-hydroxylation of estradiol | wikipedia.orgacs.orgresearchgate.net |
Following hydroxylation, the resulting catechol estrogen, 2-hydroxyestradiol, undergoes methylation. This reaction is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). nih.govaacrjournals.org COMT facilitates the transfer of a methyl group from the co-enzyme S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring of 2-OHE2, forming 2-methoxyestradiol. nih.govaacrjournals.orgpan.olsztyn.pl This methylation is a crucial step, as it converts the estrogenically active 2-OHE2 into 2-ME, a metabolite with significantly lower affinity for estrogen receptors. wikipedia.org
COMT exists in two forms: a soluble form (S-COMT) found in the cytoplasm and a membrane-bound form (MB-COMT). aacrjournals.org This enzyme is widely distributed throughout the body and plays a critical role in the inactivation of catechol estrogens. aacrjournals.orgnih.gov The efficiency of this methylation can be influenced by genetic polymorphisms in the COMT gene, which can lead to variations in enzyme activity and potentially affect an individual's estrogen metabolism. pan.olsztyn.plscispace.com Studies have shown that catecholamines can competitively inhibit COMT, thereby reducing the formation of 2-methoxyestradiol from 2-hydroxyestradiol. nih.govahajournals.orgnih.gov
Metabolic Fate and Interconversion Studies of 2-Methoxyestradiol
Once formed, 2-methoxyestradiol itself is subject to further metabolism. A primary metabolic pathway for 2-ME is its conversion to 2-methoxyestrone (B195170) (2-ME1) through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.comresearchgate.net This conversion is significant as 2-ME1 is considered to be biologically inactive. mdpi.com The activity of 17β-HSD can therefore influence the cellular levels and biological effects of 2-ME. mdpi.comresearchgate.net
Glucuronidation is another key route for the elimination of 2-methoxyestradiol. drugbank.com The body converts 2-ME into more water-soluble glucuronide conjugates, which can then be excreted in the urine. drugbank.com
Utility of Deuterated 2-Methoxy-d3 17β-Estradiol in Metabolic Research
The study of the complex pathways of estrogen metabolism has been greatly advanced by the use of stable isotope-labeled compounds, such as this compound. The introduction of deuterium (B1214612) atoms (a stable, non-radioactive isotope of hydrogen) into the molecule provides a powerful tool for tracing and quantifying metabolic processes.
Deuterated this compound serves as an excellent tracer in metabolic studies. When introduced into a biological system, its metabolic fate can be followed using techniques like mass spectrometry. aacrjournals.org The deuterium atoms act as a label, allowing researchers to distinguish the administered compound and its metabolites from the endogenous, unlabeled molecules.
This approach has been used to simultaneously examine the P450-mediated oxidation of estradiol and the O-demethylation of methoxyestrogens. aacrjournals.org By using deuterated estradiol (E2-d4) and unlabeled methoxyestrogens, researchers could track the formation of catechol estrogens from both sources within the same experiment, providing a clearer picture of the metabolic interplay. aacrjournals.org
In the field of quantitative metabolomics, deuterated standards are indispensable for accurate and precise measurement of endogenous compounds. This compound can be used as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
The use of a deuterated internal standard that is chemically identical to the analyte of interest, but with a different mass, allows for correction of variations that can occur during sample preparation and analysis. nih.gov This isotope dilution mass spectrometry approach is considered the gold standard for quantitative analysis. researchgate.net Researchers have developed methods using a complete set of deuterated standards, including those for various estrogen metabolites, to achieve sensitive and reliable quantification in complex biological matrices like serum and manure. nih.govcapes.gov.brunl.edu These methods enable the accurate measurement of low concentrations of estrogens and their metabolites, which is crucial for understanding their roles in health and disease. acs.orgnih.govthermofisher.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Methoxyestradiol | 2-ME |
| 17β-Estradiol | E2 |
| 2-Hydroxyestradiol | 2-OHE2 |
| Cytochrome P450 | CYP |
| Catechol-O-Methyltransferase | COMT |
| S-adenosyl-L-methionine | SAM |
| 2-Methoxyestrone | 2-ME1 |
| 17β-hydroxysteroid dehydrogenase | 17β-HSD |
| Estrone | E1 |
| Estrone sulfate | E1S |
| 4-Hydroxyestradiol | 4-OHE2 |
| 2-Hydroxyestrone | 2-OHE1 |
| 4-Hydroxyestrone | 4-OHE1 |
| 2-Methoxyestrone | 2-MeOE1 |
| 4-Methoxyestradiol | 4-MeOE2 |
| 2-hydroxy-3-methoxyestradiol | 2-OH-3-MeOE2 |
| Quercetin | - |
| Norepinephrine | - |
Advanced Cellular and Molecular Mechanisms of 2 Methoxyestradiol Action
Microtubule Dynamics and Cell Cycle Regulation by 2-Methoxyestradiol (B1684026)
Beyond its effects on signaling pathways, a primary mechanism of 2-Methoxyestradiol's anticancer activity is its interference with microtubule dynamics, leading to cell cycle arrest and apoptosis. aacrjournals.orgaacrjournals.org
Interaction with Tubulin and Microtubule Assembly Inhibition
2-Methoxyestradiol binds to tubulin at or near the colchicine-binding site, which competitively inhibits the binding of colchicine (B1669291). aacrjournals.orgaacrjournals.orgacs.orgcapes.gov.br This interaction disrupts the normal function of microtubules. aacrjournals.orgnih.gov In vitro studies have shown that 2ME2 inhibits the assembly of purified tubulin in a concentration-dependent manner. aacrjournals.orgnih.gov However, its effect on microtubule depolymerization is complex. While high concentrations can depolymerize microtubules, lower, more physiologically relevant concentrations appear to suppress microtubule dynamics without causing significant net depolymerization. aacrjournals.orgaacrjournals.orgnih.gov
| Parameter | Effect of 2-Methoxyestradiol | Observed Concentration | Experimental System |
|---|---|---|---|
| Tubulin Assembly (in vitro) | Inhibited in a concentration-dependent manner | 5–100 µmol/L | Purified tubulin |
| Microtubule Polymer Mass | Minimal reduction (13% at 500 µmol/L) | ≤ 500 µmol/L | Microtubule-associated protein (MAP)-containing microtubules |
| Microtubule Growth Rate | Reduced | 1.2 - 4 µmol/L | In vitro and living MCF7 cells |
| Overall Dynamicity | Reduced | 1.2 - 4 µmol/L | In vitro and living MCF7 cells |
Data compiled from in vitro and cell-based assays. aacrjournals.orgnih.gov
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
By disrupting microtubule function, 2-Methoxyestradiol effectively blocks cell cycle progression, inducing an arrest primarily at the G2/M phase. aacrjournals.orgnih.govnih.govoup.com This arrest is a common outcome in various cancer cell lines treated with 2ME2. aacrjournals.orgnih.govnih.gov For example, in human acute T lymphoblastic leukemia CEM cells, treatment with 2ME2 leads to a dose-dependent accumulation of cells in the G2/M phase, which precedes the onset of apoptosis. nih.govoup.com Similarly, in nasopharyngeal carcinoma cells, 2ME2 induces a G2/M cell-cycle arrest, which is associated with increased levels of inactive p-cdc25C (Ser216) and nuclear immunoreactivity of p-cdc2 (Tyr15). nih.gov This G2/M arrest prevents cells from completing mitosis, ultimately triggering apoptotic cell death. aacrjournals.orgnih.gov
| Cell Line | Cancer Type | Observation |
|---|---|---|
| CEM cells | Acute T lymphoblastic leukemia | Dose-dependent G2/M arrest preceding apoptosis. nih.govoup.com |
| HONE-1 cells | Nasopharyngeal carcinoma | Reversible G2/M arrest at 1 µM, irreversible arrest and apoptosis at 10 µM. nih.gov |
| MCF7 cells | Breast cancer | Mitotic arrest induced by suppression of microtubule dynamics. aacrjournals.org |
| JM-1 cells | Hepatoma | Arrested in the G2/M phase of the cell cycle. researchgate.net |
Mechanism of Endoreduplication Induction via the p53 Pathway
2-Methoxyestradiol (2-ME), a metabolite of 17β-estradiol, has been shown to induce endoreduplication, a process of DNA replication without subsequent cell division, through the p53 pathway. nih.govnih.gov In oligodendrocyte precursor cells (OPCs), treatment with 2-ME leads to an accumulation of cells with a DNA content greater than 4N, a hallmark of endoreduplication. mdpi.com This process is mechanistically linked to the tumor suppressor protein p53. nih.govnih.gov
Research has demonstrated that 2-ME treatment induces the expression of p53. nih.govnih.gov The critical role of p53 in 2-ME-induced endoreduplication was confirmed in studies where the inhibition of p53 activity with a chemical inhibitor, pifithrin-α, successfully rescued the cells from undergoing endoreduplication. nih.govnih.govresearchgate.net This indicates that p53 is a key mediator in the signaling cascade initiated by 2-ME that leads to this atypical cell cycle event. The induction of endoreduplication is also associated with the upregulation of cyclin E and JNK1/2, further highlighting the complex regulatory network involved. nih.govnih.gov
Regulation of Cell Cycle Regulatory Proteins (e.g., p21, p27, Cyclins)
The antiproliferative effects of 2-Methoxyestradiol are, in part, attributed to its ability to modulate the expression of key cell cycle regulatory proteins. nih.gov Treatment of oligodendrocyte precursor cells with 2-ME resulted in a significant, concentration-dependent upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.govsemanticscholar.org These proteins act as negative regulators of cell cycle progression, and their increased expression contributes to the observed inhibition of cell growth. nih.gov
Specifically, exposure to 2-ME at concentrations of 10, 100, and 1000 nM led to a notable increase in p21 expression. nih.gov Similarly, p27 expression was also significantly elevated upon treatment with 1, 10, and 100 nM of 2-ME. nih.gov In addition to the upregulation of these inhibitory proteins, the cellular response to 2-ME also involves the modulation of various cyclins. The pro-apoptotic and endoreduplication actions of 2-ME are accompanied by an increase in the levels of cyclin A, cyclin B, cyclin D2, and cyclin E. nih.govnih.gov In esophageal carcinoma cells, 2-ME treatment has been shown to increase cyclin B1 protein levels, which is associated with G2/M cell cycle arrest. nih.gov
| 2-ME Concentration | p21 Expression (% of Control) | p27 Expression (% of Control) |
|---|---|---|
| 1 nM | - | 228.4 ± 22.7% |
| 10 nM | 169 ± 2.1% | 239.8 ± 9.5% |
| 100 nM | 250 ± 30.6% | 196.8 ± 19.6% |
| 1000 nM | 129.8 ± 6.2% | - |
Mechanisms of Apoptosis and Programmed Cell Death Induction by 2-Methoxyestradiol
2-Methoxyestradiol is a potent inducer of apoptosis in various cell types through multiple intricate molecular mechanisms. mdpi.com Its ability to trigger programmed cell death is a key component of its anti-proliferative and anti-angiogenic properties. usz.chpharmaffiliates.com
Activation of Caspase Pathways (Caspase 3, 7, 8, 9)
A central mechanism by which 2-Methoxyestradiol induces apoptosis is through the activation of the caspase cascade. nih.gov Studies have shown that treatment with 2-ME leads to an increased expression of cleaved caspase-3 and caspase-7 fragments, which are executive caspases responsible for the final stages of apoptosis. nih.govnih.govmdpi.com In gastric carcinoma cells, 2-ME treatment resulted in the activation of both caspase-8 and caspase-3. nih.gov
Furthermore, in endothelial cells, 2-ME-induced apoptosis involves the sequential activation of caspase-8, caspase-9, and caspase-3. usz.ch The activation of caspase-8 suggests the involvement of the extrinsic, or death receptor-mediated, pathway of apoptosis. usz.ch This is supported by findings that 2-ME can upregulate the expression of death receptor 5 (DR5). usz.ch
Mitochondrial Pathway Engagement and Phosphatidylserine (B164497) Externalization
The intrinsic, or mitochondrial, pathway of apoptosis is also significantly engaged by 2-Methoxyestradiol. nih.gov Treatment with 2-ME has been observed to increase mitochondrial activity, a key event in this pathway. nih.govnih.gov A hallmark of apoptosis is the externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which serves as an "eat me" signal for phagocytes. nih.gov Studies have confirmed that 2-ME treatment leads to increased phosphatidylserine externalization, further substantiating its pro-apoptotic effects. nih.govnih.govmdpi.com
Role of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, Apaf-1)
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in determining the fate of a cell. 2-Methoxyestradiol influences this balance to favor apoptosis. In sarcoma cells, the pro-apoptotic protein Bax has been implicated in the initial apoptotic events triggered by 2-ME. mdpi.com Conversely, in breast cancer cells, 2-ME-induced apoptosis is associated with an increased phosphorylation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which can inactivate their protective function. mdpi.com
Angiogenesis Modulation by 2-Methoxyestradiol at the Molecular Level
2-Methoxyestradiol is recognized as a potent inhibitor of angiogenesis, the formation of new blood vessels. usz.chpharmaffiliates.comnih.gov Its anti-angiogenic effects are mediated through several molecular mechanisms that primarily target endothelial cells. usz.ch
One of the key mechanisms involves the disruption of microtubule dynamics. usz.ch This disruption inhibits the cellular accumulation of hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor in the angiogenic process. usz.ch By preventing the translocation of HIF-1α to the nucleus, 2-ME inhibits the expression and secretion of pro-angiogenic factors, most notably vascular endothelial growth factor-1 (VEGF-1). usz.ch The decreased production of VEGF-1 impairs endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. usz.ch
Furthermore, 2-ME can directly induce apoptosis in endothelial cells, contributing to its anti-angiogenic activity. usz.ch This involves the upregulation of death receptor 5 (DR5), making the cells more susceptible to apoptosis. usz.ch The compound has also been shown to have a biphasic effect on VEGF-A in some tumor cells, where low concentrations may increase its expression, while higher concentrations are inhibitory. core.ac.uk
Inhibition of New Blood Vessel Formation Mechanisms
2-Methoxyestradiol (2-ME) demonstrates a significant capacity to inhibit angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. nih.goviiab.me This inhibition is crucial in cancer therapy as tumors require a dedicated blood supply to grow and metastasize. usz.ch The anti-angiogenic properties of 2-ME are multifaceted, primarily targeting the endothelial cells that line the blood vessels.
One of the core mechanisms of 2-ME's anti-angiogenic action is the induction of apoptosis, or programmed cell death, in proliferating endothelial cells. nih.govfrontiersin.org Research has shown that 2-ME treatment leads to characteristic apoptotic changes in these cells, including cell shrinkage, nuclear condensation, and the formation of apoptotic bodies. frontiersin.org This cytotoxic effect on the building blocks of new blood vessels directly curtails their formation. nih.govfrontiersin.org
Furthermore, 2-ME has been found to inhibit the migration of endothelial cells, a critical step in the sprouting of new vessels. frontiersin.org By disrupting these fundamental processes, 2-ME effectively halts the angiogenic cascade at multiple stages. nih.gov Studies have also indicated that 2-ME can modulate the expression of genes involved in angiogenesis. For instance, in breast cancer cells, 2-ME has been shown to dramatically inhibit the expression of the Inhibitor of differentiation -1 and -3 (Id-1 and Id-3), while up-regulating metalloprotease-12 (MMP12), which in turn leads to the generation of the anti-angiogenic factor angiostatin. nih.gov
Identification of Molecular Targets in Angiogenic Cascade Inhibition
The anti-angiogenic effects of 2-Methoxyestradiol are rooted in its ability to interact with specific molecular targets within the complex angiogenic cascade. A primary and well-documented target is tubulin , the protein subunit of microtubules. nih.gov By binding to the colchicine site on tubulin, 2-ME disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells, including endothelial cells. nih.govnih.gov
Another pivotal molecular target is the Hypoxia-Inducible Factor-1α (HIF-1α) . nih.govnih.gov HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, which are common in the tumor microenvironment, and drives the expression of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). nih.gov 2-ME has been demonstrated to suppress HIF-1α protein levels and its transcriptional activity, thereby downregulating the expression of its target genes and impeding angiogenesis. nih.gov The inhibition of HIF-1α by 2-ME is reportedly linked to its effects on microtubule integrity. nih.gov
Beyond these, 2-ME's influence extends to other molecules in the angiogenic pathway. As mentioned, it modulates the expression of Id-1, Id-3, and MMP12 , creating an anti-angiogenic milieu. nih.gov The collective action on these diverse molecular targets underscores the comprehensive anti-angiogenic profile of 2-Methoxyestradiol.
Table 1: Effects of 2-Methoxyestradiol on Molecular Targets in Angiogenesis This table is interactive. You can sort and filter the data.
| Molecular Target | Effect of 2-Methoxyestradiol | Cell Type Studied | Key Outcome |
|---|---|---|---|
| Tubulin | Binds to colchicine site, disrupts microtubule dynamics | Endothelial and various cancer cells | Cell cycle arrest, apoptosis |
| HIF-1α | Suppresses protein levels and transcriptional activity | Endometriotic tissue, cancer cells | Downregulation of pro-angiogenic factors like VEGF |
| Id-1 and Id-3 | Inhibits expression | Breast cancer cells | Contributes to anti-angiogenic environment |
| MMP12 | Upregulates expression | Breast cancer cells | Generation of the anti-angiogenic factor angiostatin |
Modulation of Intracellular Signaling Cascades by 2-Methoxyestradiol
Regulation of Akt Phosphorylation
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, proliferation, and metastasis. The activation of this pathway, marked by the phosphorylation of Akt, is frequently observed in various cancers. Research has shown that 2-Methoxyestradiol can effectively attenuate this pathway by inhibiting the phosphorylation of Akt.
In studies involving gastric cancer, a strong correlation was observed between the expression of PI3K and phosphorylated Akt (p-Akt) with tumor stage and patient prognosis. It was demonstrated that 2-ME could exert an anti-metastatic effect at low doses, which was associated with the inactivation of Akt. This indicates that the regulation of Akt phosphorylation is a key mechanism through which 2-ME can control cancer progression. Similarly, in oligodendroglial precursor cells, 2-ME was found to inhibit Akt phosphorylation. nih.gov
Effects on Cyclic AMP (cAMP) Production and Degradation Pathways
The direct influence of 2-Methoxyestradiol on the synthesis and breakdown of cyclic AMP (cAMP) is an area of ongoing investigation. However, some studies suggest an indirect relationship. For instance, it has been reported that the elevation of intracellular cAMP levels, through the use of agents like forskolin, can mitigate 2-ME-induced apoptosis in endothelial cells. frontiersin.org This finding implies that the cAMP signaling pathway may counteract the pro-apoptotic effects of 2-ME, although the precise molecular interactions remain to be fully elucidated. Further research is required to determine if 2-ME directly affects the activity of adenylyl cyclases or phosphodiesterases, the enzymes responsible for cAMP production and degradation, respectively.
Influence on Hypoxia-Inducible Factor-1 (HIF-1α) Pathway Components
As previously noted, the Hypoxia-Inducible Factor-1α (HIF-1α) pathway is a major target of 2-Methoxyestradiol. nih.govnih.gov Under low oxygen conditions, HIF-1α stabilization and subsequent translocation to the nucleus lead to the transcription of genes that promote adaptation to hypoxia, including those involved in angiogenesis. nih.gov
2-ME has been shown to inhibit the accumulation of HIF-1α protein under hypoxic conditions in various cell types. nih.gov This effect is not due to a decrease in HIF-1α mRNA, but rather a post-transcriptional mechanism that is dependent on the microtubule-disrupting activity of 2-ME. By preventing the stabilization of HIF-1α, 2-ME effectively blocks the downstream expression of its target genes, including VEGF, phosphoglycerate kinase, and glucose transporter-1. nih.gov This comprehensive shutdown of the HIF-1α signaling axis is a cornerstone of 2-ME's anti-tumor and anti-angiogenic activity.
Activation of JNK1/2 Signaling
The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are a family of protein kinases that are activated in response to a variety of cellular stresses. The activation of the JNK signaling pathway is often associated with the induction of apoptosis.
Several studies have demonstrated that 2-Methoxyestradiol treatment leads to the activation of JNK1/2 in different cell lines. frontiersin.org In endothelial cells, 2-ME was found to activate JNK/SAPK in a concentration-dependent manner, and this activation was implicated in the apoptotic process. frontiersin.org Similarly, in prostate cancer cells, the activation of the JNK/SAPK pathway by 2-ME was shown to precede apoptosis. The activation of JNK signaling by 2-ME often correlates with the phosphorylation of anti-apoptotic proteins like Bcl-2, which paradoxically can lead to their inactivation and promote cell death. This suggests that the JNK1/2 signaling pathway is a key mediator of the pro-apoptotic effects of 2-Methoxyestradiol.
Table 2: Modulation of Intracellular Signaling by 2-Methoxyestradiol This table is interactive. You can sort and filter the data.
| Signaling Pathway | Effect of 2-Methoxyestradiol | Cell Type Studied | Key Findings |
|---|---|---|---|
| PI3K/Akt | Inhibition of Akt phosphorylation | Gastric cancer cells, Oligodendroglial precursor cells | Attenuation of p-Akt suppresses metastasis and cell survival. |
| Cyclic AMP (cAMP) | Indirectly modulated | Endothelial cells | Elevated cAMP levels can reduce 2-ME-induced apoptosis. |
| HIF-1α | Inhibition of HIF-1α protein accumulation and transcriptional activity | Endometriotic tissue, various cancer cells | Linked to microtubule disruption; suppresses expression of downstream targets like VEGF. |
| JNK1/2 (SAPK) | Activation | Endothelial cells, Prostate cancer cells | Mediates pro-apoptotic effects, often involving phosphorylation of Bcl-2 family proteins. |
Interactions with Oxidative Stress Pathways
The interaction of 2-Methoxyestradiol (2-ME) with oxidative stress pathways is complex and highly context-dependent, exhibiting both pro-oxidant and antioxidant characteristics depending on the cellular environment and cell type. Its most extensively studied role, particularly in oncology, is as an inducer of reactive oxygen species (ROS), which is integral to its anti-proliferative and pro-apoptotic effects. nih.govnih.govmdpi.com However, in other physiological settings, it can bolster antioxidant defenses.
A primary mechanism by which 2-Methoxyestradiol generates oxidative stress is through its direct interaction with the mitochondrial electron transport chain. nih.gov Research has demonstrated that 2-Methoxyestradiol inhibits Complex I of the respiratory chain. nih.gov This inhibition disrupts the normal flow of electrons, leading to electron leakage and the subsequent partial reduction of molecular oxygen to form superoxide (B77818) anion (O₂⁻), a primary ROS. nih.govyoutube.com The generation of ROS is a critical component of 2-Methoxyestradiol's mechanism for inducing apoptosis in tumor cells. nih.govtaylorandfrancis.com This increase in mitochondrial superoxide anion has been confirmed through microscopic analysis in various cancer cell lines. nih.gov
The elevation in ROS levels triggers downstream signaling cascades and cellular damage. Studies have observed concentration-dependent increases in lipid peroxidation and subsequent activation of caspase-3, leading to DNA fragmentation and apoptosis following 2-Methoxyestradiol treatment. researchgate.net The induced oxidative stress also activates stress-related signaling pathways, including the phosphorylation and activation of ERK, JNK, and p38 MAPKs, which contribute to its effects on the cell cycle. nih.gov
Furthermore, 2-Methoxyestradiol's influence on oxidative stress is modulated by its effects on antioxidant enzymes. In some cancer models, such as swine granulosa cells and certain sarcoma cells, 2-Methoxyestradiol has been reported to inhibit the activity of superoxide dismutase (SOD), the enzyme responsible for converting superoxide to hydrogen peroxide. nih.govresearchgate.net This inhibition would lead to an accumulation of superoxide radicals, exacerbating oxidative stress.
Conversely, research in other models has revealed an antioxidant role for 2-Methoxyestradiol. In a study involving hypoxic pulmonary hypertensive rats, 2-Methoxyestradiol was found to ameliorate oxidative stress. spandidos-publications.com In this context, it significantly reduced serum ROS levels while increasing the levels and activity of total SOD and specifically Manganese Superoxide Dismutase (MnSOD), a critical mitochondrial antioxidant enzyme. spandidos-publications.com The proposed mechanism suggests that by enhancing MnSOD expression and activity, 2-Methoxyestradiol reduces the levels of ROS, which in turn downregulates the transcription and translation of Hypoxia-Inducible Factor-1α (HIF-1α). spandidos-publications.com
This dual capability highlights the intricate nature of 2-Methoxyestradiol's interaction with cellular redox systems. In cancer cells, it primarily functions as a pro-oxidant, leveraging ROS generation to induce cell death. In other contexts, it may act as an antioxidant, protecting cells by upregulating key defensive enzymes.
Detailed Research Findings on 2-Methoxyestradiol and Oxidative Stress
| Model System | Observed Effect of 2-Methoxyestradiol | Key Mechanism / Pathway | Reference |
|---|---|---|---|
| Tumor Cells / Submitochondrial Particles | Induction of ROS generation. | Inhibition of Complex I of the mitochondrial electron transport chain. | nih.gov |
| Nasopharyngeal Carcinoma (HK-1 cells) | Increase in mitochondrial superoxide anion. | Induction of oxidative stress leading to activation of MAPK (JNK, ERK, p38) signaling pathways. | nih.gov |
| Rat DS-Sarcoma Cells | Concentration-dependent increase in ROS formation and lipid peroxidation. | Contributes to caspase-3 activation, DNA fragmentation, and apoptosis. | researchgate.net |
| Hypoxic Pulmonary Hypertensive Rats | Decreased serum ROS levels; increased serum SOD and MnSOD levels. | Upregulation of MnSOD activity and expression, leading to reduced HIF-1α levels. | spandidos-publications.com |
| Swine Granulosa Cells / Sarcoma Cells | Inhibition of Superoxide Dismutase (SOD) activity. | Leads to decreased levels of superoxide anions in some contexts while inhibiting SOD in others. | nih.govresearchgate.net |
| Ovarian Cancer Cells | Induction of apoptosis via ROS production. | Activation of both intrinsic and extrinsic apoptotic pathways. | nih.gov |
Preclinical Biological Roles and Experimental Investigations of 2 Methoxyestradiol Relevant to D3 Studies
Antiproliferative and Antimitotic Activities in Experimental Cancer Models
2-Methoxyestradiol (B1684026) exhibits broad-spectrum antiproliferative and antimitotic effects across a variety of cancer cell lines and preclinical tumor models. aacrjournals.orgnih.govoncotarget.com Its mechanisms of action are multifaceted, primarily involving the disruption of microtubule polymerization, which leads to cell cycle arrest and induction of apoptosis. tandfonline.com Notably, these anticancer activities are generally independent of estrogen receptors, distinguishing 2-ME from its parent compound, 17β-estradiol. aacrjournals.orgnih.govnih.gov
In breast cancer research, 2-ME has demonstrated significant efficacy in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) cell lines. aacrjournals.org This suggests a mechanism of action that is not reliant on the estrogen receptor signaling pathway. aacrjournals.orgnih.gov Studies have shown that 2-ME inhibits the proliferation of these cell lines with similar IC50 values, indicating its potential as a therapeutic agent for a broad range of breast cancers. aacrjournals.org
One study found the IC50 values for the antiproliferative activities of 2-ME to be 1.5 μM for MCF-7 cells and 1.1 μM for MDA-MB-231 cells. aacrjournals.org Furthermore, 2-ME has been shown to selectively suppress the proliferation of long-term estrogen-deprived (LTED) MCF-7 cells, which serve as a model for endocrine therapy-resistant breast cancer, with a significantly lower IC50 value compared to the parental MCF-7 cells (0.93 μM for LTED vs. 6.79 μM for MCF-7). mdpi.com This effect is associated with the induction of G2/M cell cycle arrest. mdpi.com
In combination with taxanes like paclitaxel (PTX), 2-ME has been shown to sensitize breast cancer cells to the cytotoxic effects of these chemotherapeutic agents. oncotarget.comresearchgate.net This combination significantly increases the number of cells with misaligned metaphases and multipolar spindle formation, leading to mitotic catastrophe. oncotarget.comresearchgate.net For instance, treatment with both PTX and 2-ME resulted in a 100% increase in misaligned metaphases in MDA-MB-231 cells compared to PTX alone. oncotarget.com
| Cell Line | Estrogen Receptor Status | Observed Effects | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| MCF-7 | Positive | Inhibition of proliferation, G2/M arrest | 1.5 - 6.79 | aacrjournals.orgmdpi.com |
| MDA-MB-231 | Negative | Inhibition of proliferation, apoptosis | 1.1 | aacrjournals.org |
| LTED MCF-7 | Positive (Endocrine Resistant) | Selective inhibition of proliferation, G2/M arrest | 0.93 | mdpi.com |
In the context of ovarian cancer, 2-ME has been investigated for its pro-apoptotic effects. Studies on the SKOV-3 human ovarian cancer cell line have shown that 2-ME can induce apoptosis and inhibit cell growth. nih.gov When used in combination with platinum-based agents like carboplatin, 2-ME enhances their growth-inhibitory and apoptosis-inducing effects. nih.gov
The mechanism behind this synergistic effect may involve the phosphorylation of Bcl-2, which reduces its anti-apoptotic function, and an increase in the Bax/Bcl-2 expression ratio, thereby activating the mitochondrial apoptosis pathway. nih.gov Furthermore, research indicates that the pro-apoptotic actions of 2-ME in ovarian cancer cells can involve the catalytic activation of protein kinase Cδ (PKCδ) signaling. oncotarget.comoncotarget.com In cisplatin-resistant SKOV-3 cells, 2-ME demonstrated a protective, antagonistic effect against the toxicity of chromium (VI), a known carcinogen. nih.govmdpi.com
Preclinical studies have highlighted the potential of 2-ME in treating prostate cancer, particularly androgen-independent prostate cancer. nih.gov In vitro, 2-ME has been shown to be a potent growth inhibitor of various human prostate cancer cell lines, including LNCaP, DU 145, and PC-3. nih.gov
The mechanism of action in prostate cancer cells involves the induction of G2/M phase cell cycle arrest and apoptosis. nih.gov In the DU 145 cell line, treatment with 2-ME led to a significant accumulation of cells in the G2/M phase and an increase in the sub-G1 fraction, which is indicative of apoptosis. nih.gov In vivo studies using the TRAMP (transgenic adenocarcinoma of the mouse prostate) model have shown that dietary administration of 2-ME can prevent the development of prostate tumors. aacrjournals.org Furthermore, 2-ME has been found to inhibit prostate tumor progression in another transgenic mouse model of androgen-independent prostate cancer. nih.gov The anticancer activity of 2-ME in prostate cancer has been linked to the deregulated activation of cyclin B1/cdk1 kinase. dtic.mil
| Model | Key Findings | Reference |
|---|---|---|
| LNCaP, DU 145, PC-3, ALVA-31 cell lines | Potent growth inhibition. | nih.gov |
| DU 145 cell line | Induction of G2/M arrest and apoptosis. | nih.gov |
| TRAMP mouse model | Prevention of prostate tumor development. | aacrjournals.org |
| Ggamma/T-15 transgenic mouse model | Inhibition of androgen-independent prostate tumor progression. | nih.gov |
The abnormal proliferation of oligodendroglial precursor cells (OPCs) is a significant contributor to the progression of glioblastoma. nih.govnih.gov 2-ME has been shown to inhibit the growth of OPCs in a concentration-dependent manner. nih.govnih.govresearchgate.netresearchgate.net This inhibitory effect is accompanied by an upregulation of the cell-cycle regulators p21 and p27. nih.govnih.govresearchgate.net
At higher concentrations (1µM and greater), 2-ME induces apoptosis in OPCs, as evidenced by increased expression of caspase 3 and PARP. nih.govnih.govresearchgate.net Interestingly, 2-ME also triggers endoreduplication, a process of DNA replication without cell division, in a concentration-dependent manner. nih.govnih.gov In glioblastoma cell lines such as SW1088, U87, U138, and T98, 2-ME has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. mdpi.com
In the context of hematological malignancies, 2-ME has demonstrated anticancer activity in human acute T lymphoblastic leukemia CEM cells. nih.gov It markedly suppresses the proliferation of these cells in a time- and dose-dependent manner, leading to G2/M phase cell-cycle arrest and subsequent apoptosis. nih.gov The induction of apoptosis by 2-ME in leukemia cells involves both the intrinsic and extrinsic pathways, with evidence of cytosolic cytochrome c release and activation of caspases-9, -3, and -8. nih.gov Furthermore, primary human leukemia cells have been found to be more sensitive to 2-ME than their normal counterparts. nih.gov
Anti-inflammatory and Immunomodulatory Effects of 2-Methoxyestradiol
Beyond its direct anticancer properties, 2-ME also possesses significant anti-inflammatory and immunomodulatory activities. nih.govnih.gov These effects are not dependent on estrogen receptors. nih.gov
In models of inflammation, 2-ME has been shown to suppress the activation of macrophages, which are key cells in the innate inflammatory response. nih.gov It can reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 by macrophages and tumor necrosis factor-alpha (TNF-α) by human monocytes. nih.gov In a mouse model of lipopolysaccharide-induced acute lung inflammation, 2-ME reduced vascular leakage and epithelial injury to a comparable extent as the potent anti-inflammatory drug dexamethasone. nih.gov
2-ME also demonstrates immunomodulatory effects by inhibiting lymphocyte activation, cytokine production, and proliferation in a dose-dependent manner. nih.gov It has been shown to dramatically suppress the development of experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis, by blunting the inflammatory response in the central nervous system. nih.gov The mechanism for this appears to involve the specific reduction of the nuclear translocation and transcriptional activity of the nuclear factor of activated T-cells (NFAT) c1. nih.gov The immunomodulatory effects of 2-ME are tissue- and concentration-dependent. nih.gov
Microglial Proliferation and Activation Inhibition Mechanisms
2-Methoxyestradiol (2-ME), an endogenous metabolite of 17β-estradiol, demonstrates potent inhibitory effects on microglial proliferation and activation through mechanisms that are largely independent of classical estrogen receptors (ERs). nih.govnih.gov Research indicates that 2-ME is significantly more potent than its parent compound, estradiol (B170435), in inhibiting microglia DNA synthesis. nih.govphysiology.org Specifically, 2-ME and its precursor, 2-hydroxyestradiol (B1664083) (2-OE), are approximately three- and ten-fold more powerful, respectively, than estradiol in this regard. nih.gov
The antiproliferative action of estradiol on microglia is partially mediated by its sequential metabolism. nih.gov Estradiol is first converted to 2-OE by cytochrome P450 (CYP450) enzymes, and then 2-OE is methylated by catechol-O-methyltransferase (COMT) to form 2-ME. nih.govnih.gov Inhibition of these enzymes reduces the antimitogenic effects of estradiol, highlighting the crucial role of its metabolites. nih.gov While microglia express ERβ and GPR30, the inhibitory effects of 2-ME on proliferation are not reversed by ER antagonists, confirming an ER-independent pathway. nih.gov
Beyond proliferation, 2-ME also suppresses microglial activation. nih.govfrontiersin.org In experimental settings, lipopolysaccharide (LPS) is used to stimulate microglia, leading to increased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as enhanced phagocytic activity. nih.govnih.gov Treatment with 2-ME effectively inhibits these proinflammatory responses and reduces phagocytosis. nih.govnih.gov This suggests that 2-ME can modulate the inflammatory functions of microglia, which is a key aspect of its potential therapeutic applications in neuroinflammatory conditions. nih.govfrontiersin.org For instance, in a rat model of subarachnoid hemorrhage, 2-ME treatment significantly decreased microglial activation and the expression of inflammatory factors like IL-1β, IL-6, and TNF-α. frontiersin.org
Table 1: Comparative Potency in Microglia DNA Synthesis Inhibition
| Compound | Relative Potency vs. Estradiol |
|---|---|
| Estradiol | 1x |
| 2-Methoxyestradiol (2-ME) | ~3x more potent |
| 2-Hydroxyestradiol (2-OE) | ~10x more potent |
Data derived from studies on BV2 microglial cells. nih.govnih.gov
Exploration in Experimental Models of Inflammatory Diseases (e.g., Rheumatoid Arthritis)
The anti-inflammatory properties of 2-methoxyestradiol have been investigated in various preclinical models of inflammatory diseases, most notably in models of rheumatoid arthritis (RA) and multiple sclerosis. nih.govnih.gov In a murine model of RA using anti-collagen monoclonal antibodies (CAIA), orally administered 2-ME demonstrated significant disease-modifying activity. nih.gov
Treatment with 2-ME resulted in a dose-dependent reduction in arthritic scores. nih.gov Histomorphometric analysis of the joints of treated mice revealed several positive outcomes compared to controls:
Decreased synovial inflammation nih.gov
Reduced articular cartilage degradation nih.gov
Inhibition of pannus formation, a hallmark of RA involving abnormal tissue growth in the joints nih.gov
Suppressed osteoclast activity and bone resorption nih.gov
Furthermore, 2-ME treatment led to a down-regulation in the gene expression of key inflammatory and angiogenic cytokines within the joint space. After 5 and 14 days of treatment, there was a notable inhibition of messenger RNA (mRNA) for interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17). nih.gov The expression of angiogenic factors, vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2), was also inhibited, pointing to the antiangiogenic activity of 2-ME as a key mechanism in reducing synovitis. nih.gov
In addition to RA models, 2-ME has shown efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is used to study multiple sclerosis. nih.gov In this context, 2-ME was found to dramatically suppress the development of the disease by inhibiting lymphocyte activation, proliferation, and cytokine production in a dose-dependent manner. nih.gov The mechanism appears to involve the specific disruption of the nuclear factor of activated T-cells (NFAT) pathway, without significantly affecting NF-κB or AP-1 activation. nih.gov
Table 2: Effects of 2-Methoxyestradiol in a Murine Model of Rheumatoid Arthritis
| Parameter | Observation |
|---|---|
| Arthritic Scores | Dose-dependent inhibition |
| Synovial Inflammation | Decreased |
| Cartilage Degradation | Decreased |
| Pannus Formation | Decreased |
| Bone Resorption | Decreased |
| Inflammatory Cytokine mRNA (IL-1β, TNF-α, IL-6, IL-17) | Inhibited |
| Angiogenic Factor mRNA (VEGF, FGF-2) | Inhibited |
Findings from the anti-collagen monoclonal antibodies (CAIA) model. nih.gov
Cardiovascular and Renal System Regulation by 2-Methoxyestradiol
Attenuation of Vascular Dysfunction in Experimental Models
2-Methoxyestradiol has been shown to exert protective effects on the cardiovascular system by improving vascular function in several experimental models. nih.govplos.org Its actions contribute to the attenuation of hypertension and the prevention of pathological vascular remodeling. plos.orgfrontiersin.org In spontaneously hypertensive rats and in angiotensin II-induced hypertension models, 2-ME treatment has been demonstrated to lower blood pressure. frontiersin.orgnih.gov
A key mechanism underlying these benefits is the ability of 2-ME to stimulate the release of nitric oxide (NO), a potent vasodilator. plos.org Studies have shown that 2-ME induces dose- and endothelium-dependent vasodilation in aortic rings. plos.org This effect is linked to the activation of the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). plos.org The vasoprotective effects of 2-ME also involve inhibiting coronary artery remodeling. frontiersin.orgnih.gov Furthermore, 2-ME may beneficially influence plasma lipid levels and has been found to reduce atherosclerotic lesion formation in apolipoprotein-E deficient mice, suggesting a role in combating atherosclerosis. nih.govplos.org
Effects on Renal Injury Pathways
2-Methoxyestradiol demonstrates significant protective effects in the context of renal injury, particularly in models of ischemia/reperfusion (I/R) injury, a major cause of acute renal failure. nih.govresearchgate.net In a murine model of renal I/R, pretreatment with 2-ME was found to reduce renal dysfunction and attenuate tubular damage. nih.gov
The protective mechanisms of 2-ME in the kidney involve the modulation of inflammatory and apoptotic pathways. nih.gov Key findings from these studies include:
Reduced Inflammation: 2-ME treatment leads to lower expression of proinflammatory cytokines such as TNF-α and IL-1β in kidney tissue following I/R injury. nih.govresearchgate.net It also decreases the activation of NF-κB, a critical transcription factor in the inflammatory response. nih.gov
Inhibition of Apoptosis: The compound was shown to decrease the expression of activated caspase-9 and caspase-3, which are key executioners of the apoptotic cascade. nih.gov Concurrently, it increases the expression of anti-apoptotic proteins like BCL-2 and BCL-xL. nih.gov
Downregulation of Hypoxia-Inducible Factors: 2-ME treatment also decreases the expression of hypoxia-inducible factor-1α (HIF-1α) and its pro-apoptotic target, BNIP3, which are implicated in cell death pathways in injured renal tissue. nih.govresearchgate.net
In vitro studies have further supported these findings, showing that 2-ME can decrease the production of reactive oxygen species (ROS) in renal cells, thereby protecting them from oxidative stress-induced damage. nih.govresearchgate.net
Regulation of Vascular Smooth Muscle Cell Proliferation and Migration
A central aspect of the vascular-protective effects of 2-methoxyestradiol is its potent ability to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs). ahajournals.orgahajournals.org Uncontrolled VSMC growth is a critical factor in the development of vascular proliferative diseases like atherosclerosis and restenosis following angioplasty. ahajournals.orgahajournals.org
2-ME exerts its antimitotic effects on VSMCs through a multi-faceted blockade of the cell cycle. ahajournals.org It induces cell cycle arrest in mitosis. ahajournals.orgnih.gov At a molecular level, 2-ME inhibits the expression of positive cell cycle regulators like cyclin D1 and cyclin B1, and reduces the activity of cyclin-dependent kinases (cdk)-1 and cdk-2. ahajournals.org It also interferes with the phosphorylation of the retinoblastoma protein (pRb) and key signaling molecules like ERK1/2 and Akt, while upregulating the cdk inhibitor p27. ahajournals.org
Furthermore, 2-ME disrupts microtubule dynamics by binding to tubulin, which leads to faulty spindle formation during mitosis. ahajournals.orgpharmaffiliates.com This disruption not only arrests cells in mitosis but also promotes apoptosis in these mitotic cells, a primary mechanism for its growth-inhibitory action. ahajournals.orgnih.gov Studies have shown that 2-ME treatment can cause morphological changes in VSMCs, including the formation of multiple spindles, disorganized centrosomes, and missegregated chromosomes, ultimately leading to apoptosis or abnormal cell division (endoreduplication). ahajournals.orgnih.gov
Table 3: Molecular Mechanisms of 2-ME in Vascular Smooth Muscle Cells
| Cellular Process | Molecular Effect of 2-ME |
|---|---|
| Cell Cycle Progression | Inhibition of cyclin D1, cyclin B1, cdk-1, cdk-2; Upregulation of p27 |
| Signal Transduction | Inhibition of pRb, ERK1/2, and Akt phosphorylation |
| Mitosis | Disruption of microtubule polymerization; Induction of faulty spindle formation |
| Cell Fate | Induction of mitotic arrest and apoptosis |
Data compiled from in vitro studies on human vascular smooth muscle cells. ahajournals.orgahajournals.org
Role in Reproductive and Developmental Biology Research
2-Methoxyestradiol plays a complex role in the physiology and pathology of female reproductive tissues. nih.gov It is a natural component found in maternal blood, amniotic fluid, cord blood, and breast milk. nih.gov Within the ovary, 2-ME is present in follicular fluid and is thought to function as a growth inhibitor for ovulatory follicles, partly by inhibiting angiogenesis and steroidogenesis. nih.gov Interestingly, its effect on granulosa cells appears to be dose-dependent, with low concentrations stimulating proliferation while higher doses are inhibitory. nih.gov
Research suggests that dysregulation of 2-ME metabolism may be implicated in reproductive disorders such as Polycystic Ovary Syndrome (PCOS). nih.gov In granulosa cells, the expression of COMT, the enzyme that produces 2-ME, is upregulated by factors that are major contributors to PCOS, including insulin and dihydrotestosterone. nih.gov This suggests a potential link between altered 2-ME levels and ovulatory dysfunction. nih.gov
In the context of placental development, studies using human trophoblast stem cells have shown that activation of the aryl hydrocarbon receptor (AHR) promotes the production and secretion of 2-ME. nih.gov This indicates that 2-ME could be a factor influencing placental development. nih.gov Furthermore, in uterine artery endothelial cells from pregnant animal models, 2-ME has been shown to increase the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation, while also exhibiting anti-angiogenic effects. nih.gov
While 2-ME has very low affinity for classical estrogen receptors, some studies suggest it can still exert estrogenic effects. In both in vitro and in vivo models, 2-ME was shown to induce the expression of estrogenic markers, and this effect could be reversed by an estrogen receptor blocker, suggesting a potential ER-mediated pathway in certain contexts.
Influence on Human Trophoblast Stem Cell Development and Differentiation
Research has shed light on the intricate role of 2-Methoxyestradiol in the development and differentiation of human trophoblast stem cells (hTSCs). Trophoblasts are fundamental to the implantation of the embryo and the formation of the placenta. frontiersin.org The differentiation of these cells into specialized subtypes, such as extravillous trophoblasts (EVT) and syncytiotrophoblasts (ST), is a tightly regulated process crucial for a successful pregnancy. nih.gov
One key area of investigation has been the impact of Aryl Hydrocarbon Receptor (AHR) activation on hTSCs. Studies have shown that AHR activation leads to notable changes in gene expression within these cells. nih.gov While this activation does not appear to impede the cells' ability to maintain their stem cell state or differentiate into EVT or ST, it does promote the production of 2-Methoxyestradiol. nih.gov This suggests a potential role for 2-ME in modulating placental development. nih.gov
The differentiation of hTSCs into invasive cytotrophoblasts is particularly critical for proper placental function. Under hypoxic conditions, which are a natural part of early placental development, 2-Methoxyestradiol has been shown to encourage the differentiation of cytotrophoblast cells into an invasive phenotype. nih.govbiomedpharmajournal.org
Secretion Dynamics and Biosynthesis in Placental Context
The biosynthesis of 2-Methoxyestradiol within the placental environment is a multi-step enzymatic process. It begins with the conversion of androgens to estrogens by the enzyme aromatase (CYP19A1), a key enzyme present in human trophoblast cells. nih.gov Subsequently, 17β-estradiol is hydroxylated by cytochrome P450 enzymes (specifically CYP1A1) to form 2-hydroxyestradiol. nih.govnih.gov The final step involves the methylation of 2-hydroxyestradiol by catechol-O-methyltransferase (COMT) to produce 2-Methoxyestradiol. nih.govnih.govkarger.com
The expression of COMT is significant in the placenta, particularly in syncytiotrophoblasts, cytotrophoblasts, and villous stroma cells, indicating that these are the primary sites of 2-ME synthesis. karger.com Research has demonstrated that activation of the AHR can drive the biosynthesis of 2-ME in human trophoblast stem cells. nih.gov In experimental settings, hTSCs cultured in the presence of 17β-estradiol and an AHR activator (TCDD) showed a significant increase in 2-Methoxyestradiol secretion. nih.gov
Table 1: Effect of AHR Activation on 2-Methoxyestradiol Production by Human Trophoblast Stem Cells
| Cell State | Treatment | 2-Methoxyestradiol Concentration (pmol/mL) |
| Stem State | Vehicle + 17β-estradiol (E2) | ~1.5 |
| Stem State | TCDD + E2 | ~4.0 |
| Differentiated (EVT) | Vehicle + E2 | ~1.0 |
| Differentiated (EVT) | TCDD + E2 | ~2.5 |
| Differentiated (ST) | Vehicle + E2 | ~0.5 |
| Differentiated (ST) | TCDD + E2 | ~1.5 |
This table is based on data presented in research on AHR activation and 2-methoxyestradiol production in human TS cells. The values are approximate representations from graphical data for illustrative purposes. nih.gov
Neuroprotective Potential and Associated Mechanisms
Beyond its role in placental biology, 2-Methoxyestradiol has demonstrated significant neuroprotective potential in various preclinical models. nih.govnih.govunic.ac.cy These effects are attributed to several mechanisms of action that collectively contribute to neuronal survival and function.
One of the key mechanisms is the modulation of the hypoxia-inducible factor 1-alpha (HIF-1α) response. nih.gov Following traumatic brain injury, early administration of 2-ME has been shown to reduce secondary brain damage by inhibiting a maladaptive HIF-1α response. nih.gov This includes attenuating the up-regulation of neuropathologically relevant HIF-1α target genes. nih.gov
Furthermore, 2-Methoxyestradiol exhibits antioxidant properties. nih.govunic.ac.cy In studies using neuronal cells subjected to oxidative stress, 2-ME, along with its precursor 17β-estradiol and the intermediate 2-hydroxyestradiol, was found to protect against cell death. nih.govunic.ac.cy This protective effect is partly due to the reduction of intracellular oxidative stress. nih.govunic.ac.cy
Another important aspect of its neuroprotective action is the inhibition of tau hyperphosphorylation, a hallmark of Alzheimer's disease. nih.govunic.ac.cy Research has shown that 2-ME can effectively inhibit this pathological process in neuronal cells. nih.govunic.ac.cy Additionally, treatment with 2-ME has been observed to reduce the expression of the pro-apoptotic protein Bax in cells under oxidative stress. nih.govunic.ac.cy
The anti-proliferative and anti-inflammatory effects of 2-ME also contribute to its neuroprotective profile. It has been shown to inhibit the proliferation and activation of microglia, the resident immune cells of the central nervous system. nih.govnih.gov This action is thought to be mediated through an estrogen receptor-independent mechanism. nih.gov
Table 2: Investigated Neuroprotective Mechanisms of 2-Methoxyestradiol
| Mechanism | Experimental Observation | Reference |
| HIF-1α Inhibition | Attenuated upregulation of HIF-1α target genes after traumatic brain injury. | nih.gov |
| Antioxidant Activity | Reduced intracellular oxidative stress in neuronal cells. | nih.govunic.ac.cy |
| Anti-apoptotic Effect | Reduced expression of the pro-apoptotic protein Bax. | nih.govunic.ac.cy |
| Inhibition of Tau Hyperphosphorylation | Prevented the hyperphosphorylation of tau protein in neuronal cells. | nih.govunic.ac.cy |
| Anti-inflammatory Effect | Inhibited proliferation and activation of microglial cells. | nih.govnih.gov |
Advanced Methodological Frameworks in 2 Methoxy D3 17β Estradiol Research
Analytical Methodologies for Detection and Quantification in Biological Matrices
The accurate measurement of 2-Methoxy-d3 17β-Estradiol and its non-deuterated counterpart in biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Given the typically low physiological concentrations of estrogens and their metabolites, highly sensitive and specific analytical techniques are required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of 2-methoxyestradiol (B1684026) in human plasma due to its high sensitivity and specificity. nih.gov A developed LC-MS/MS assay for 2-methoxyestradiol (2ME2) involved sample pretreatment via liquid-liquid extraction with ethyl acetate. nih.gov Chromatographic separation was achieved using a C18 column with a gradient elution of methanol (B129727) and water. nih.gov Detection was performed by atmospheric pressure chemical ionization (APCI) MS/MS, monitoring specific ion transitions for both 2ME2 and its deuterated internal standard. nih.gov
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers another powerful tool for the analysis of 2-methoxyestradiol. A sensitive and specific GC-MS/MS method has been developed for the quantification of 17β-estradiol and 2-methoxyestradiol in plasma. nih.govresearchgate.net This method involves protein precipitation, solid-phase extraction, and derivatization with trifluoroacetic anhydride (B1165640) prior to GC-MS/MS analysis. nih.govresearchgate.net The use of a programmable temperature vaporization (PTV) injector allows for large volume injection, significantly enhancing the sensitivity of the method. nih.govresearchgate.net
| Parameter | LC-MS/MS Method for 2-Methoxyestradiol | GC-MS/MS Method for 2-Methoxyestradiol |
| Sample Pretreatment | Liquid-liquid extraction with ethyl acetate | Protein precipitation, solid-phase extraction, and derivatization with trifluoroacetic anhydride |
| Chromatography | Zorbax Eclipse C18 column with methanol/water gradient | GC with programmable temperature vaporization (PTV) injector |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) | Electron Impact (EI) |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linear Range | 1-100 ng/mL | 0.1 to 10 ng mL(-1) |
| Limit of Detection | Not specified | 5.5 pg mL(-1) |
| Internal Standard | Deuterated 2-methoxyestradiol (2ME2-d5) | Not specified in the abstract |
Strategic Use of this compound as an Internal Standard in Quantitative Analysis
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis by mass spectrometry. sigmaaldrich.com this compound is ideally suited to serve as an internal standard for the quantification of endogenous 2-methoxyestradiol. Deuterated internal standards exhibit nearly identical physicochemical properties to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. sigmaaldrich.comresearchgate.net
In a validated LC-MS/MS method for the determination of 2-methoxyestradiol in human plasma, deuterated 2-methoxyestradiol (2ME2-d5) was utilized as the internal standard. nih.gov By monitoring the distinct mass-to-charge ratios of the analyte and the internal standard, any variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification. nih.gov The ion transitions monitored were m/z 303.1 → 136.8 for 2ME2 and m/z 308.1 → 138.8 for the deuterated internal standard. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for the quantification of biomolecules, including hormones and their metabolites. The validation of an ELISA is critical to ensure the reliability of the results. Key validation parameters include precision, linearity, and recovery. bosterbio.combiocompare.com
Precision is assessed by determining the intra-assay and inter-assay coefficients of variation (%CV). For an ELISA to be considered precise, the %CV should generally not exceed 15%, with a slightly higher threshold of 20% at the lower limit of quantification (LLOQ). biocompare.com
Linearity is evaluated by analyzing serial dilutions of a sample with a high concentration of the analyte. The measured concentrations should be directly proportional to the dilution factor. bosterbio.com
Recovery is determined by spiking a known amount of the analyte into a sample matrix and measuring the recovered concentration. The acceptance range for recovery is typically 80–120%. bosterbio.com
Advanced Spectroscopic Techniques in Structural Elucidation (research focus)
The structural elucidation of this compound and its analogues relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of a compound in solution. nih.govresolvemass.ca For a molecule like this compound, various NMR experiments would be employed:
1H and 13C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. nih.gov
2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC are used to establish through-bond connectivity and deduce the complete chemical structure. nih.gov
Nuclear Overhauser Effect (NOE) experiments provide information about through-space interactions between protons, which is crucial for determining the relative stereochemistry of the molecule. nih.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural characterization. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule and its fragments.
Synthetic Strategies for 2-Methoxyestradiol and Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of 2-methoxyestradiol and a diverse range of its analogues is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of 2-methoxyestradiol affect its biological activity, which can guide the development of more potent and selective therapeutic agents. benthamscience.comnih.govresearchgate.net
Total Synthesis Approaches for Estradiol (B170435) and Analogues
The total synthesis of estradiol and its analogues provides a flexible platform for introducing a wide variety of structural modifications. A facile six-step synthesis of ent-17β-estradiol has been described, which also allows for the preparation of analogues with substituents at the C-2 position. nih.gov This approach highlights the versatility of total synthesis in creating novel estradiol derivatives for biological evaluation.
Furthermore, various synthetic strategies have been developed specifically for 2-methoxyestradiol and its derivatives. These often involve the modification of commercially available starting materials like 17β-estradiol. For instance, the synthesis of 2-methoxy-3-benzyloxy-estra-1,3,5(10)-triene-17β-ol has been reported, which serves as a key intermediate for further derivatization at the 17β-hydroxyl group. nih.gov
The synthesis of a wide array of 2-methoxyestradiol analogues with modifications to all four rings (A, B, C, and D) has been a significant area of research. researchgate.net These synthetic efforts have enabled extensive SAR studies, providing valuable insights into the structural requirements for the biological activity of this class of compounds. researchgate.net
Derivatization for Pharmacological Probes and Mechanistic Studies
Derivatization of the 2ME2 scaffold is a critical strategy for creating pharmacological probes to investigate its molecular interactions and mechanisms of action. These chemical modifications allow for the identification of binding partners and the visualization of the compound's subcellular localization.
One key approach involves synthesizing analogs designed for affinity chromatography. nih.gov By incorporating a linker arm onto the 2ME2 structure, researchers can immobilize the molecule on a solid support, such as a resin column. This "bait" is then used to capture cellular proteins that specifically bind to 2ME2 from cell lysates. The captured proteins can be eluted and identified using mass spectrometry, revealing potential molecular targets. This technique led to the detection of a protein that selectively interacts with 2ME2, providing a valuable tool for dissecting its biological functions. nih.gov
Another form of derivatization is employed to enhance analytical detection for mechanistic and pharmacokinetic studies. For instance, derivatization with reagents like 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) significantly improves the sensitivity of detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This chemical tag enhances ionization efficiency, allowing for the accurate quantification of 2ME2 at very low concentrations (as low as 2.5 pg/mL) in biological samples. Such sensitivity is crucial for studies correlating compound levels with cellular responses and for differentiating 2ME2 from its isomers. nih.gov
Chemical Modification and Scaffold Optimization for Enhanced Biological Activity
A significant focus of 2ME2 research has been on chemical modification to overcome its poor oral bioavailability and extensive metabolic inactivation, thereby enhancing its therapeutic potential. wikipedia.org These structure-activity relationship (SAR) studies involve systematic changes to the steroidal backbone to improve potency, stability, and pharmacological properties. nih.govresearchgate.net
Numerous synthetic analogs have been developed by modifying all four rings (A, B, C, and D) of the estradiol scaffold, introducing different substituents at the C-2 position, and altering the 17-hydroxy group. nih.govbenthamscience.com Key strategies and findings include:
Sulfamoylation: The addition of sulfamate (B1201201) groups at the C-3 and C-17 positions has produced some of the most promising analogs. 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), for example, exhibits superior oral bioavailability and potent anticancer activity by disrupting microtubule polymerization. mdpi.com This modification protects the molecule from rapid metabolic conjugation.
Modifications at C-17: Replacing the 17-hydroxy group with alkyl or ethynyl (B1212043) groups has been explored to modulate activity. nih.gov
Modifications at C-16: A series of 16-modified 2ME2 analogs were synthesized and evaluated. It was found that antiproliferative activity tended to decrease as the size of the substituent at the C-16 position increased. nih.gov
Ether and Ester Prodrugs: To improve water solubility and metabolic resistance, prodrugs have been synthesized. One approach involves adding a bio-reversible hydrophilic group at the 3-position and an ester moiety at the 17-position, which significantly improves the oral bioavailability of the parent compound. nih.gov
Hybrid Molecules: Novel derivatives have been created by linking uridine, uracil, or thymine (B56734) to the 2ME2 scaffold via etherification at the 3- or 17-position hydroxyl groups. These hybrid molecules were designed to merge the pharmacophores of 2ME2 and nucleosides to discover new anticancer agents. mdpi.comresearchgate.net
2-Substituent Analogs: The analog 2-methoxymethylestradiol (B1241637) (2-MeOMeE2) was developed as a potential probe to compare receptor-mediated versus non-receptor-mediated effects. While showing weak estrogenic activity, it effectively suppressed cancer cell growth and was more effective than 2ME2 at inhibiting tubulin polymerization in vitro. nih.gov
These studies collectively aim to create new chemical entities with optimized efficacy, providing a rich library of compounds for mechanistic and therapeutic investigation. nih.govresearchgate.net
In Vitro and Ex Vivo Model Systems for Mechanistic Studies
The elucidation of 2ME2's biological effects relies heavily on a diverse array of in vitro and ex vivo model systems. These models allow for controlled investigation into the compound's cell-type-specific effects and its impact on complex biological processes.
2D cell culture remains a cornerstone for studying the molecular mechanisms of 2ME2. A wide variety of cell lines have been used to demonstrate its pleiotropic effects, including its anti-proliferative, pro-apoptotic, and anti-angiogenic properties.
Key findings in various cell culture models are summarized below:
| Cell Type | Cell Line(s) | Key Research Findings |
| Cancer, Breast | MCF-7, MDA-MB-231, MDA-MB-468 | Induces cytotoxicity, apoptosis, and cell cycle arrest (S-phase or G2/M); inhibits proliferation and invasion; alters miRNome expression. nih.govfrontiersin.orgnih.gov |
| Cancer, Melanoma | B16, SKMEL-28 | Inhibits cell growth via senescence and G2/M arrest; reduces migration and invasion; enhances adaptive immunity by increasing CD8+ T cell infiltration. nih.govtandfonline.com |
| Cancer, Ovarian | SKOV-3 | Induces apoptotic cell death. |
| Cancer, Esophageal | WHCO3 | Causes metaphase arrest and induces apoptosis. cansa.org.za |
| Cancer, Chondrosarcoma | JJ012, SW1353 | Induces time- and dose-dependent cytotoxicity and apoptosis; causes G0/G1 phase accumulation; minimally affects primary chondrocytes. nih.gov |
| Oligodendroglial Precursor Cells (OPCs) | Oli-neu, CG4 | Inhibits cell growth in a concentration-dependent manner; induces apoptosis; triggers endoreduplication via a p53-dependent pathway. mdpi.com |
| Microglia | BV2 | Inhibits proliferation, proinflammatory responses, and phagocytosis through an estrogen receptor-independent mechanism. |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Inhibits abnormal cellular growth associated with vaso-occlusive disorders. |
| Trophoblast Cells | Not specified | Suppresses HIF-1α, which is relevant to trophoblast invasion in pregnancy disorders like preeclampsia. nih.gov |
| Neuroblastoma & Glioma | C1300 (Neuroblastoma), C6 (Glioma) | Induces reduction in cell number, globular/shrunken shape, and decreased viability; impairs the microtubular system, with more pronounced effects in neural cells. nih.gov |
While the use of organotypic slice cultures specifically for 2ME2 research is not extensively documented in the available literature, this technique, which preserves the tissue architecture and cellular connections, represents a valuable platform for future studies. youtube.comyoutube.com It is particularly useful for investigating the effects of compounds on complex tissue environments like the brain.
Research has, however, utilized primary cell isolations to provide insights into the differential effects of 2ME2 on malignant versus non-malignant cells. In studies on chondrosarcoma, 2ME2 was shown to be highly cytotoxic to cancer cell lines while having minimal effect on primary chondrocytes, highlighting its potential for tumor-selective therapy. nih.gov Similarly, studies have been conducted in primary sheep uterine endothelial cells to investigate its effects on angiogenesis. nih.gov This approach provides a more physiologically relevant context than immortalized cell lines for assessing therapeutic potential and off-target effects.
To better mimic the complexity of the tumor microenvironment and tissue structures, researchers have moved beyond 2D monolayers to implement 3D culture and co-culture systems.
In melanoma research, 2ME2 has been tested in sophisticated 3D models. nih.gov It was shown to induce the retraction of cytoplasmic projections in a 3D spheroid model and significantly decrease cell proliferation in a 3D skin reconstruct model. nih.govnih.gov These models better represent the cell-cell and cell-matrix interactions that occur in vivo. Furthermore, a sulfamoylated derivative of 2ME2, STX140, was shown to inhibit invasion in a 3D human skin model containing melanoma cells, demonstrating the utility of these advanced systems for evaluating next-generation analogs. mdpi.com
While specific studies detailing the use of co-culture systems with 2ME2 are not prominent, the methodology is becoming standard for cancer research. thermofisher.com Co-culturing cancer cells with fibroblasts, endothelial cells, or immune cells would be a logical next step to investigate how 2ME2 modulates the tumor microenvironment, including its known effects on angiogenesis and its recently discovered impact on adaptive immunity. tandfonline.com
Future Directions and Emerging Research Avenues for 2 Methoxy D3 17β Estradiol
Exploration of Novel Molecular Targets and Pathways of 2-Methoxyestradiol (B1684026) Action
While the inhibitory effects of 2-methoxyestradiol (2ME2) on microtubule polymerization and hypoxia-inducible factor 1-alpha (HIF-1α) are well-documented, ongoing research seeks to uncover additional molecular targets and signaling pathways. lookchem.comresearchgate.net This exploration is crucial for a comprehensive understanding of its pleiotropic effects, including its anti-proliferative, anti-angiogenic, and apoptotic activities. researchgate.netfrontiersin.org
Recent studies suggest that 2ME2's mechanism of action is independent of estrogen receptors α and β, distinguishing it from its parent compound, 17β-estradiol. aacrjournals.org Research is now focusing on its ability to modulate various signaling cascades. For instance, 2ME2 has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of death receptor 5 and activation of caspases. researchgate.netfrontiersin.org Furthermore, its interaction with the c-Jun NH2-terminal kinase (JNK) signaling pathway and the generation of reactive oxygen species (ROS) are emerging as critical components of its apoptotic mechanism. researchgate.netresearchgate.net
Microarray analyses have revealed that 2ME2 can dramatically inhibit the expression of Inhibitor of differentiation-1 and -3 (Id-1 and Id-3), and upregulate metalloprotease-12 (MMP12), leading to the generation of the anti-angiogenic factor angiostatin. aacrjournals.org These findings highlight novel pathways through which 2ME2 exerts its anti-angiogenic effects.
Future research will likely delve deeper into these and other potential targets to elucidate the full spectrum of 2ME2's cellular effects.
Development of Advanced Analogues with Enhanced Specificity or Metabolic Stability
A significant challenge in the clinical development of 2ME2 is its poor oral bioavailability and short half-life, primarily due to rapid metabolism. usz.chnih.gov This has spurred the development of advanced analogues designed to overcome these pharmacokinetic limitations while retaining or enhancing therapeutic efficacy.
Structural modifications are being explored at various positions of the 2ME2 molecule, including the A, B, C, and D rings, as well as the introduction of different substituents at the C-2, C-3, and C-17 positions. benthamscience.compurdue.edu The goal is to create analogues with increased metabolic stability by blocking known sites of metabolism, such as the 3- and 17-hydroxyl groups which are susceptible to glucuronidation. lookchem.comnih.gov
Several novel analogues have shown promising results, exhibiting similar or improved cytotoxicity, anti-tubulin, and antiproliferative activity compared to 2ME2, with some even demonstrating specificity towards inhibiting endothelial cell proliferation. purdue.edu For example, a novel derivative, compound 4a, has demonstrated exceptional pharmacological activity and a promising pharmacokinetic profile, with the ability to stabilize microtubules and induce apoptosis in cancer cells. nih.gov The development of phosphate (B84403) prodrugs is another strategy being investigated to increase aqueous solubility and improve the pharmacokinetic profile of 2ME2. purdue.edu
Future efforts will continue to focus on synthesizing and evaluating new derivatives with the aim of identifying candidates with superior bioavailability, enhanced target specificity, and reduced potential for off-target effects. benthamscience.comnih.gov
Mechanistic Insights into Inter-Individual Variability in 2-Methoxyestradiol Metabolic Response
Clinical studies with 2ME2 have revealed significant inter- and intra-patient variability in its pharmacokinetic profile, which can impact therapeutic outcomes. nih.gov Understanding the mechanisms behind this variability is a critical area of future research.
The metabolism of 2ME2 is complex, involving enzymes such as cytochrome P450s (CYP450s) and catechol-O-methyltransferase (COMT). usz.ch Genetic polymorphisms in the genes encoding these enzymes can lead to differences in their activity, thereby affecting the rate at which 2ME2 is synthesized from estradiol (B170435) and subsequently metabolized and cleared from the body. nih.gov
Future research will likely focus on identifying specific genetic variants in CYP450 and COMT genes that correlate with altered 2ME2 metabolism and clinical response. Such studies could lead to the development of pharmacogenomic markers to predict which patients are most likely to benefit from 2ME2 therapy and to guide personalized dosing strategies. Furthermore, investigating the influence of other factors, such as co-administered drugs, diet, and underlying disease states, on 2ME2 metabolism will be crucial for optimizing its therapeutic use.
Integration of Omics Technologies for Comprehensive Biological Profiling of 2-Methoxyestradiol Effects
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively profile the biological effects of 2ME2. news-medical.net These non-targeted investigations provide a holistic view of the molecular changes that occur in cells and tissues in response to 2ME2 treatment. news-medical.net
Transcriptomic studies, such as microarray analysis and RNA sequencing, can identify the full range of genes whose expression is altered by 2ME2, providing insights into the signaling pathways it modulates. aacrjournals.orgnih.gov For instance, recent studies have used miRNome profiling to show that 2ME2 alters the expression of microRNAs in triple-negative breast cancer cells, which in turn affects genes involved in various cancer hallmarks. nih.govnih.gov
Proteomics can be used to identify the proteins that are differentially expressed or post-translationally modified following 2ME2 treatment, revealing its impact on cellular machinery. Metabolomics can provide a snapshot of the metabolic state of cells and how it is perturbed by 2ME2, potentially uncovering novel mechanisms of action. news-medical.net
Integrating data from these different omics layers will provide an unprecedentedly detailed picture of 2ME2's mechanism of action and could help in identifying biomarkers to predict treatment response. news-medical.netatsjournals.org
Elucidation of Physiological Roles beyond Pathological Contexts
While much of the research on 2ME2 has focused on its therapeutic potential in cancer and other proliferative diseases, there is a growing interest in understanding its physiological roles in normal biological processes. usz.chnih.gov As a natural metabolite of estradiol, 2ME2 is present in the body under normal physiological conditions, with levels increasing significantly during pregnancy. nih.govnih.gov
Emerging evidence suggests that 2ME2 may play a role in various physiological functions, including the regulation of the cardiovascular and immune systems. usz.chresearchgate.net For example, it has been shown to have protective effects on the cardiovascular system by improving endothelial function and inhibiting the abnormal growth of vascular smooth muscle cells. usz.ch In the context of the female reproductive system, 2ME2 has been detected in follicular fluid and is thought to be involved in follicular development and cytotrophoblast invasion. nih.gov It has also been shown to inhibit the proliferation and activation of microglia, the resident immune cells of the central nervous system. nih.gov
Future research will aim to further elucidate the specific roles of endogenous 2ME2 in maintaining homeostasis and its contribution to normal physiological processes. This knowledge will not only enhance our fundamental understanding of estrogen metabolism but may also open up new avenues for therapeutic intervention in a wider range of conditions.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Methoxy-d3 17β-Estradiol, and how do they influence experimental design?
- The compound is a crystalline solid with solubility in DMSO and ethanol, as reported in SDS documentation. However, critical data such as melting point, boiling point, and flashpoint are often unavailable . Researchers should prioritize empirical determination of these properties using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to ensure accurate handling and storage protocols.
Q. What safety precautions are essential for laboratory handling of this compound?
- Mandatory personal protective equipment (PPE) includes safety goggles, impervious gloves, and respirators, as the compound is suspected of carcinogenicity (H351 hazard classification) . Spills must be contained using inert absorbents (e.g., vermiculite) and disposed of per federal regulations. Always work in a fume hood to minimize inhalation risks .
Q. How should this compound be stored to maintain stability?
- Store in airtight containers at -20°C, protected from light and moisture. Long-term storage may lead to degradation, increasing toxicity; thus, periodic stability testing via HPLC is recommended . Avoid freeze-thaw cycles, as they can alter crystalline structure and bioactivity .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
- High-performance liquid chromatography (HPLC) with UV detection (≥90% purity) is standard, but LC-MS/MS is preferred for trace-level quantification in metabolic studies due to higher sensitivity . Calibration curves should be prepared in matched solvents (e.g., DMSO) to avoid matrix effects .
Advanced Research Questions
Q. How does this compound’s lack of estrogenic activity impact its use in angiogenesis inhibition studies?
- Unlike 17β-estradiol, this derivative does not bind estrogen receptors (ERα/ERβ), making it suitable for studying ER-independent pathways. In vitro assays (e.g., endothelial tube formation) should use concentrations ≤10 µM to avoid non-specific cytotoxicity, as higher doses may induce apoptosis .
Q. What methodologies are recommended for tracking metabolic transformation of this compound in environmental systems?
- Isotopic labeling (e.g., 14C or deuterium tracing) combined with anaerobic/aerobic incubation in water-sediment systems can elucidate degradation pathways. Key metabolites include estrone and 17β-estradiol, with DT50 values varying significantly under aerobic (31.1 days) vs. anaerobic (107.8 days) conditions .
Q. How can researchers address contradictions in reported bioactivity data for this compound across cell lines?
- Discrepancies may arise from cell-specific redox environments affecting its pro-apoptotic mechanisms. Standardize assays using ROS scavengers (e.g., NAC) or hypoxia chambers to control oxidative stress. Cross-validate findings with siRNA targeting SOD1 or HIF-1α .
Q. What experimental designs optimize the study of this compound’s role in bone marrow-derived endothelial progenitor cell (EPC) regulation?
- Use low-dose treatments (0.1–1 nM) to mimic physiological conditions. Combine flow cytometry (CD34+/VEGFR2+ markers) with functional assays (Matrigel adhesion) to assess EPC differentiation. Co-treatment with Wnt/β-catenin inhibitors can clarify signaling crosstalk .
Q. How do microbial degradation pathways of 17β-estradiol inform studies on this compound’s environmental persistence?
- Pseudomonas putida SJTE-1 expresses 17β-HSD2, which oxidizes estradiol to estrone. Homology modeling of this enzyme could predict degradation kinetics for the methoxy derivative. Monitor transformation products via GC-MS in activated sludge systems .
Methodological Notes
- Contradictory Data Resolution : Cross-reference SDS from multiple vendors (e.g., MedChemExpress vs. TCI America) to identify consensus on hazards and handling .
- Advanced Instrumentation : Use isotopic dilution techniques (e.g., 13C-labeled internal standards) to improve quantification accuracy in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
